2-ethoxy-N-(4-methoxyphenyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-ethoxy-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO3/c1-3-15-8-11(13)12-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
HJFGOPRDQMCXJJ-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Ethoxy N 4 Methoxyphenyl Acetamide
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2-ethoxy-N-(4-methoxyphenyl)acetamide logically deconstructs the molecule into feasible starting materials. The most apparent disconnection is at the amide bond (C-N), which is a common and reliable bond-forming strategy in organic synthesis. This primary disconnection yields two key synthons: the nucleophilic aromatic amine, 4-methoxyaniline, and an electrophilic 2-ethoxyacetyl cation equivalent.
These synthons correspond to readily available or easily preparable real-world reagents. The 4-methoxyaniline is a common commercial chemical. The 2-ethoxyacetyl moiety can be introduced using a reactive derivative of 2-ethoxyacetic acid, most commonly an acyl halide like 2-ethoxyacetyl chloride.
Further retrosynthetic analysis of the 2-ethoxyacetyl chloride precursor leads back to 2-ethoxyacetic acid. This acid can, in turn, be synthesized through various established methods, such as the Williamson ether synthesis between ethyl chloroacetate (B1199739) and sodium ethoxide. This multi-step disconnection strategy provides a clear and practical roadmap for the laboratory synthesis of the target compound from simple, accessible precursors.
Synthetic Pathways to this compound
The synthesis of this compound is primarily achieved through the formation of an amide linkage between an aniline (B41778) derivative and an ethoxy-functionalized acylating agent.
Amidation Reactions Employing 4-methoxyaniline
The core of the synthesis involves the acylation of 4-methoxyaniline. This reaction leverages the nucleophilic character of the amino group on the aniline ring to attack an electrophilic carbonyl carbon. A highly analogous and well-documented reaction is the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide, which involves reacting 4-methoxyaniline with chloroacetyl chloride. researchgate.netnih.gov In a typical procedure, 4-methoxyaniline is dissolved in a suitable solvent, such as pure acetic acid or acetone (B3395972). researchgate.netnih.gov The acyl halide is then added, often portionwise while cooling the reaction mixture in an ice bath to control the exothermic nature of the reaction. nih.gov The presence of a base, such as triethylamine (B128534) or pyridine (B92270), is often employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. researchgate.netnih.gov
Introduction of the 2-ethoxyacetyl Moiety
The introduction of the 2-ethoxyacetyl group is accomplished using a reactive acylating agent. 2-Ethoxyacetyl chloride is the ideal reagent for this transformation due to the high electrophilicity of its acyl chloride moiety, which makes it highly susceptible to nucleophilic attack by the amine. This compound is recognized as a valuable intermediate in fine chemical synthesis and for the preparation of pharmaceutical intermediates. chemicalbook.comfishersci.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of 4-methoxyaniline attacks the carbonyl carbon of 2-ethoxyacetyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release a chloride ion.
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of solvent, reaction temperature, and the nature of the base used.
| Parameter | Condition | Rationale |
| Solvent | Aprotic solvents like dichloromethane, acetone, or 1,4-dioxane (B91453) are commonly used. researchgate.netnih.gov | These solvents effectively dissolve the reactants without interfering with the reaction. Acetic acid has also been used as a solvent. nih.gov |
| Temperature | Reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature. nih.govnih.gov | Initial cooling helps to manage the exothermicity of the acylation. Subsequent warming to room temperature ensures the reaction proceeds to completion in a reasonable timeframe. |
| Base | Tertiary amines such as triethylamine or pyridine are frequently added. researchgate.netnih.gov | These bases act as scavengers for the HCl produced, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction forward. |
| Stoichiometry | A slight excess of the acylating agent or the amine can be used depending on cost and ease of removal. | Using near-equimolar amounts is common, but adjusting stoichiometry can push the reaction to completion. nih.gov |
This table presents common conditions for analogous amidation reactions, which can be applied to optimize the synthesis of the target compound.
Preparation of Key Synthetic Intermediates and Precursors
The availability of high-quality starting materials is paramount for a successful synthesis. The primary precursor of interest, beyond the commercially available 4-methoxyaniline, is the acyl halide.
Synthesis of 2-haloacetyl Halides
Acyl halides, particularly acyl chlorides, are standard intermediates in organic synthesis. They are typically prepared from their corresponding carboxylic acids. wikipedia.org
Common methods for the synthesis of acyl chlorides include reacting a carboxylic acid with reagents such as:
Thionyl chloride (SOCl₂): This is a very common laboratory method. The reaction converts the carboxylic acid to the acyl chloride, producing gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed. wikipedia.orgyoutube.com
Oxalyl chloride ((COCl)₂): This reagent also provides a clean conversion to the acyl chloride.
Phosphorus trichloride (B1173362) (PCl₃) or Phosphorus pentachloride (PCl₅): These are also effective chlorinating agents for carboxylic acids. wikipedia.org
Derivatization of 4-methoxyaniline
The most direct and conventional method for the synthesis of this compound is the derivatization of 4-methoxyaniline through N-acylation. This transformation involves the formation of an amide bond between the nucleophilic amino group of 4-methoxyaniline and an electrophilic ethoxyacetyl group.
The primary route for this acylation is the reaction of 4-methoxyaniline with an activated derivative of 2-ethoxyacetic acid, most commonly 2-ethoxyacetyl chloride . The reaction is typically performed in an aprotic solvent, such as acetone or dichloromethane, in the presence of a non-nucleophilic base like triethylamine or pyridine. researchgate.net The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
An alternative approach involves using 2-ethoxyacetic anhydride (B1165640) or activating 2-ethoxyacetic acid in situ with coupling reagents. Amide bond formation is a fundamental transformation in organic chemistry, and numerous coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or propanephosphonic acid anhydride (T3P) can be employed to facilitate the reaction between a carboxylic acid and an amine. thieme-connect.comorganic-chemistry.org While effective, these methods can introduce reagents that require additional purification steps to remove byproducts. thieme-connect.com
The reaction conditions for these acylations are generally mild, and the presence of the electron-donating methoxy (B1213986) group on the aniline ring enhances the nucleophilicity of the amine, facilitating the reaction.
| Parameter | Method 1: Acyl Chloride | Method 2: Anhydride | Method 3: Coupling Agent |
| Acylating Species | 2-ethoxyacetyl chloride | 2-ethoxyacetic anhydride | 2-ethoxyacetic acid |
| Activating Agent | None (inherently reactive) | None | DCC, T3P, etc. |
| Typical Solvent | Dichloromethane, Acetone | Acetic Acid, THF | DMF, Dichloromethane |
| Base | Triethylamine, Pyridine | Pyridine (optional) | Triethylamine, DIPEA |
| Temperature | 0 °C to room temperature | Room temp. to reflux | 0 °C to room temperature |
| Byproducts | Triethylammonium chloride | 2-ethoxyacetic acid | Dicyclohexylurea (for DCC) |
This table presents typical conditions for the N-acylation of anilines, applicable to the synthesis of this compound.
Advanced Synthetic Strategies for Analog Generation
To explore structure-activity relationships or develop new materials, chemists often synthesize libraries of related compounds, or analogs. Advanced synthetic strategies, including parallel synthesis and flow chemistry, are employed to accelerate this process for amide-containing molecules like this compound.
Exploitation of Parallel Synthesis Techniques
Parallel synthesis is a powerful strategy for rapidly generating a library of distinct but structurally related compounds in an array format. nih.gov This technique utilizes specialized equipment, such as the Radleys Carousel or GreenHouse reaction stations, which allow for numerous reactions to be conducted simultaneously on a single stirring hotplate under controlled conditions, including heating, cooling, and inert atmospheres. youtube.com
To generate analogs of this compound, a medicinal chemist could employ a "building block" approach. A library of various substituted anilines could be reacted with 2-ethoxyacetyl chloride in a 24- or 48-well plate. Conversely, 4-methoxyaniline could be reacted with a library of different acyl chlorides. This approach allows for the systematic modification of both the aromatic ring and the N-acyl side chain, enabling the efficient exploration of chemical space. nih.gov
| Reaction Well | Amine Building Block | Acyl Chloride Building Block | Resulting Analog Structure |
| A1 | 4-Methoxyaniline | 2-Ethoxyacetyl chloride | This compound |
| A2 | 4-Methoxyaniline | 2-Propoxyacetyl chloride | N-(4-methoxyphenyl)-2-propoxyacetamide |
| A3 | 4-Methoxyaniline | 2-Phenoxyacetyl chloride | N-(4-methoxyphenyl)-2-phenoxyacetamide |
| B1 | 4-Chloroaniline | 2-Ethoxyacetyl chloride | N-(4-chlorophenyl)-2-ethoxyacetamide |
| B2 | 4-Methylaniline | 2-Ethoxyacetyl chloride | N-(4-methylphenyl)-2-ethoxyacetamide |
| B3 | 3,4-Dimethoxyaniline | 2-Ethoxyacetyl chloride | N-(3,4-dimethoxyphenyl)-2-ethoxyacetamide |
This table illustrates a hypothetical library of analogs generated via parallel synthesis by varying the amine and acyl chloride building blocks.
Flow Chemistry and Continuous Processing Approaches
Flow chemistry, or continuous processing, offers a modern alternative to traditional batch synthesis. thieme-connect.com In a flow system, reagents are continuously pumped from reservoirs, mixed, and reacted in a temperature-controlled coil or microreactor. This technology provides significant advantages, including enhanced heat transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety, particularly when dealing with hazardous intermediates. vapourtec.com
For the synthesis of this compound and its analogs, a flow process could be designed where a stream of 4-methoxyaniline and a base is merged with a stream of 2-ethoxyacetyl chloride before entering a heated reactor. The product emerges continuously and can be collected, purified, and analyzed in-line. This approach is highly amenable to automation and scale-up; once optimized, a flow system can produce multi-gram quantities of the target amide efficiently. thieme-connect.comresearchgate.net
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Mode of Operation | Single discrete reaction in a flask | Continuous reaction in a tube/chip reactor |
| Scale | Milligram to kilogram | Milligram to multi-ton (with scale-up) |
| Heat Transfer | Limited by surface area-to-volume ratio | Highly efficient, rapid heating/cooling |
| Safety | Potentially hazardous accumulation of reagents | Small reaction volume, enhanced safety |
| Reaction Time | Hours | Minutes (residence time) |
| Throughput | Lower, sequential | Higher, continuous production |
| Optimization | Time-consuming (one reaction at a time) | Rapid (automated sequential experiments) |
This table compares key features of batch versus flow synthesis for amide production.
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis leverages the high selectivity and efficiency of biological catalysts (enzymes) to perform chemical transformations. For amide bond formation, lipases are particularly effective biocatalysts. nih.govrsc.org Immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, is widely used for the N-acylation of amines under mild and often environmentally friendly conditions. nih.govnih.gov
In a chemoenzymatic approach to this compound, the reaction would typically involve the aminolysis of a non-activated ester, such as ethyl 2-ethoxyacetate , with 4-methoxyaniline. The lipase catalyst facilitates the formation of the amide bond with remarkable chemoselectivity. acs.org These reactions can often be performed at or near room temperature and sometimes in solvent-free systems, which increases the sustainability of the process. nih.gov The key advantage of enzymes is their ability to selectively acylate an amino group in the presence of other sensitive functional groups (like hydroxyls) without the need for protecting groups. nih.govacs.org
| Parameter | Description |
| Biocatalyst | Immobilized Lipase (e.g., Candida antarctica Lipase B) |
| Substrates | 4-methoxyaniline and an ester (e.g., ethyl 2-ethoxyacetate) |
| Solvent | Organic solvent (e.g., 2-MeTHF) or solvent-free |
| Temperature | Mild conditions (e.g., 30-50 °C) |
| Key Advantage | High chemoselectivity (N-acylation vs. O-acylation) |
| Sustainability | Reduces need for harsh reagents and protecting groups |
| Outcome | Clean conversion to the target amide with minimal byproducts |
This table summarizes the key aspects of a chemoenzymatic synthesis strategy for the target amide.
Advanced Spectroscopic and Structural Elucidation in Research
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the unambiguous confirmation of a compound's molecular formula.
For the related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, HRMS (ESI-MS) analysis yielded a measured m/z of 199.0105, which corresponds to the calculated value for its molecular formula, C₉H₁₀ClNO₂ (calculated m/z = 199.04). nih.gov
Based on the structure of 2-ethoxy-N-(4-methoxyphenyl)acetamide, its molecular formula is C₁₁H₁₅NO₃. The expected high-resolution mass would be calculated based on the exact masses of its constituent atoms (C, H, N, O). This precise mass measurement would serve as a primary piece of evidence for the compound's identity, distinguishing it from isomers or compounds with similar nominal masses.
Table 1: Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Calculated m/z | [Calculated based on exact atomic masses] |
| Ionization Mode | ESI+ or other suitable method |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integrations of the signals, a complete structural assignment can be achieved.
In the ¹H NMR spectrum of the analogous compound 2-chloro-N-(4-methoxyphenyl)acetamide, the following signals were observed (in DMSO-d₆): a singlet at 10.23 ppm for the amide proton (NH), a multiplet between 6.93-7.5 ppm for the aromatic protons, a singlet at 4.24 ppm for the methylene (B1212753) protons (CH₂), and a singlet at 3.74 ppm for the methoxy (B1213986) protons (CH₃). nih.gov
For this compound, the expected ¹H NMR spectrum would show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the p-methoxyphenyl ring would likely appear as two doublets due to their coupling. The amide proton would appear as a singlet, typically in the downfield region. The ethoxy group would be characterized by a quartet for the methylene protons (-OCH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃). The methylene protons of the acetamide (B32628) group would appear as a singlet.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 1.2 | Triplet | 3H | -OCH₂CH₃ |
| ~ 3.7 | Singlet | 3H | -OCH₃ |
| ~ 4.0 | Quartet | 2H | -OCH₂ CH₃ |
| ~ 4.1 | Singlet | 2H | -COCH₂ O- |
| ~ 6.9 | Doublet | 2H | Aromatic H (ortho to OCH₃) |
| ~ 7.5 | Doublet | 2H | Aromatic H (ortho to NH) |
| ~ 9.8 | Singlet | 1H | -NH - |
The ¹³C NMR spectrum for 2-chloro-N-(4-methoxyphenyl)acetamide showed signals at 164.13 ppm (C=O), 155.51 ppm (C-O), 131.53 ppm (C-N), a range of 113.92-120.92 ppm for the other aromatic carbons, 55.23 ppm (-OCH₃), and 43.48 ppm (-CH₂-). nih.gov
For this compound, the ¹³C NMR spectrum would provide information on all the unique carbon environments. The carbonyl carbon of the amide would have a characteristic downfield shift. The carbons of the p-methoxyphenyl ring would show distinct signals, and the carbons of the ethoxy and acetamide methylene groups would also be clearly identifiable.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 15 | -OCH₂C H₃ |
| ~ 55 | -OC H₃ |
| ~ 65 | -OC H₂CH₃ |
| ~ 70 | -COC H₂O- |
| ~ 114 | Aromatic CH (ortho to OCH₃) |
| ~ 122 | Aromatic CH (ortho to NH) |
| ~ 131 | Aromatic C (ipso to NH) |
| ~ 156 | Aromatic C (ipso to OCH₃) |
| ~ 168 | C =O |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethoxy group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra. sdsu.eduepfl.ch
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the related compound 2-chloro-N-(4-methoxyphenyl)acetamide, the IR spectrum (ATR) showed key absorption bands at 3292 cm⁻¹ (N-H stretching of the amide), 1660 cm⁻¹ (C=O stretching of the amide), and 1029 cm⁻¹ (N-C stretching of the amide). nih.gov
The IR spectrum of this compound is expected to exhibit similar characteristic peaks. The N-H stretch of the secondary amide would appear as a sharp band around 3300 cm⁻¹. The C=O stretch of the amide group would be a strong absorption around 1650-1680 cm⁻¹. The C-O stretching vibrations of the ether and ethoxy groups would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3300 | N-H Stretch | Secondary Amide |
| ~ 3100-3000 | C-H Stretch | Aromatic |
| ~ 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~ 1660 | C=O Stretch | Amide I |
| ~ 1550 | N-H Bend | Amide II |
| ~ 1240 | C-O Stretch | Aryl Ether |
| ~ 1040 | C-O Stretch | Alkyl Ether |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
For the analog 2-chloro-N-(4-methoxyphenyl)acetamide, X-ray diffraction analysis revealed that the methoxy group is nearly coplanar with the phenyl ring, while the acetamido group is twisted out of this plane. nih.govresearchgate.net The crystal structure is stabilized by N-H···O and C-H···O hydrogen bonds, forming a three-dimensional network. nih.gov Similarly, studies on other N-(4-methoxyphenyl)acetamide derivatives have shown how substituents influence the molecular conformation and packing in the crystal lattice. iucr.orgiucr.orgnih.govnih.gov
A single-crystal X-ray diffraction study of this compound would be expected to reveal the conformation of the ethoxy group and its orientation relative to the acetamide and phenyl moieties. It would also elucidate the hydrogen bonding patterns, likely involving the amide N-H as a donor and the amide carbonyl oxygen and/or the ether oxygens as acceptors, which would govern the supramolecular assembly in the solid state.
Mechanistic Investigations of Molecular and Cellular Interactions
Enzyme Inhibition and Activation Studies
No data is available.
There is no available data on the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) for 2-ethoxy-N-(4-methoxyphenyl)acetamide against these or any other enzymes.
Information regarding the kinetic profile of this compound's interaction with enzymes is not available.
There are no studies identifying the specific binding sites of this compound on any enzyme.
Receptor Binding and Modulation Assays
No data is available.
There is no published research detailing the binding affinity of this compound for any receptor.
There are no functional studies to determine whether this compound acts as an agonist or antagonist at any known receptor.
Molecular Target Identification and Validation Strategies
The initial and pivotal step in characterizing the mechanism of action for any bioactive compound is the identification and validation of its direct molecular targets. These strategies are designed to pinpoint the specific proteins or other macromolecules with which the compound interacts to elicit a biological response.
Affinity chromatography coupled with proteomics is a powerful and unbiased method for identifying the molecular targets of a small molecule like this compound. This approach involves immobilizing the compound onto a solid support to create an affinity matrix. This matrix is then used to "capture" interacting proteins from a cell lysate.
Methodology:
Immobilization: The compound, this compound, would be chemically synthesized with a linker arm that allows it to be covalently attached to a chromatography resin (e.g., sepharose beads) without significantly altering its bioactive conformation.
Affinity Capture: A protein extract from relevant cells or tissues is passed over the affinity column. Proteins that have a binding affinity for the immobilized compound will be retained, while non-interacting proteins are washed away.
Elution: The bound proteins are then eluted from the column, typically by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of the free compound to compete for binding.
Proteomic Analysis: The eluted proteins are identified using mass spectrometry-based proteomics. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to determine the amino acid sequences and thus identify the captured proteins.
Hypothetical Data from a Proteomics Study:
While specific data for this compound is not available, a hypothetical outcome of such an experiment might be represented as follows:
| Putative Protein Target | UniProt ID | Peptide Count | Mascot Score | Cellular Function |
| Cyclooxygenase-2 | P35354 | 15 | 250 | Inflammation, Prostaglandin synthesis |
| IKKβ | O14920 | 12 | 180 | NF-κB signaling |
| Caspase-3 | P42574 | 9 | 150 | Apoptosis execution |
| Bcl-2 | P10415 | 7 | 120 | Apoptosis regulation |
| Cdk2 | P24941 | 5 | 95 | Cell cycle regulation |
This table is illustrative and does not represent actual experimental data for this compound.
Following the identification of putative targets through proteomics, genetic perturbation studies are essential for validating these interactions and confirming their relevance to the compound's biological activity. nih.gov These studies involve modulating the expression of the identified target gene to observe how this affects the cellular response to the compound.
Common Techniques:
RNA interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to specifically knock down the expression of the target protein. If the knockdown of a particular protein reduces the efficacy of this compound, it provides strong evidence that this protein is a key target.
CRISPR-Cas9 Gene Editing: This technology allows for the precise knockout of the target gene. Similar to RNAi, if the knockout cells show a diminished response to the compound, it validates the target. nih.gov
Overexpression: Conversely, overexpressing the target protein could potentially enhance the cellular response to the compound, further confirming the interaction.
These genetic approaches are critical for moving from a correlational finding (binding) to a causal link between a molecular target and the compound's mechanism of action. nih.gov
Cellular Pathway Analysis and Signaling Transduction Investigations
Once molecular targets are validated, the next step is to understand how the interaction between the compound and its target(s) affects broader cellular signaling pathways.
Given that many acetamide (B32628) derivatives exhibit anti-inflammatory properties, a key area of investigation for this compound would be its effect on inflammatory signaling cascades. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of inflammation. benthamscience.comresearchgate.net
Investigative Approaches:
Western Blotting: To assess the phosphorylation status and total protein levels of key signaling molecules within these pathways (e.g., IκBα, p65, p38, JNK, ERK). A decrease in the phosphorylation of these proteins in the presence of the compound would suggest an inhibitory effect on the pathway.
Reporter Gene Assays: Using cell lines that have a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter. A reduction in reporter activity upon treatment with the compound would indicate inhibition of NF-κB signaling.
Cytokine Profiling: Measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) secreted by immune cells (like macrophages) in response to an inflammatory stimulus, with and without the compound.
The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. nih.govnih.gov Investigating whether this compound can induce apoptosis in cancer cells is a critical step in evaluating its potential as an anti-neoplastic agent.
Key Apoptotic Pathways to Investigate:
The Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins. mayo.edu Studies would involve examining changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. The release of cytochrome c from the mitochondria into the cytosol is a key indicator of the activation of this pathway.
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. mayo.edu
Experimental Assays:
Annexin V/Propidium Iodide Staining: A flow cytometry-based assay to quantify the percentage of apoptotic and necrotic cells.
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (caspase-8, -9).
TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Disruption of the cell cycle is another important mechanism of action for anti-cancer drugs. nih.gov Investigating the effects of this compound on cell cycle progression in cancer cells can provide valuable insights into its anti-proliferative effects.
Methodologies:
Flow Cytometry with DNA Staining: Propidium iodide or DAPI staining of cells followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase would suggest a cell cycle arrest at that checkpoint.
Western Blotting for Cell Cycle Proteins: Analyzing the expression and phosphorylation status of key cell cycle regulatory proteins, such as cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs) (e.g., Cdk2, Cdk4/6), as well as CDK inhibitors (e.g., p21, p27). mdpi.com
Illustrative Data on Cell Cycle Arrest:
A hypothetical experiment might yield the following results for a cancer cell line treated with the compound:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55% | 25% | 20% |
| This compound (10 µM) | 75% | 15% | 10% |
This table is for illustrative purposes and does not reflect actual data. The data would suggest a G1 phase arrest.
A thorough investigation into the mechanistic underpinnings of this compound's biological activity requires a systematic approach. This includes unbiased identification of its molecular targets using affinity chromatography and proteomics, followed by rigorous validation through genetic perturbation techniques. Subsequent elucidation of its impact on key cellular signaling pathways, such as those involved in inflammation, apoptosis, and cell cycle regulation, is essential to build a comprehensive understanding of its mechanism of action. While specific research on this particular compound is limited, the outlined strategies represent the gold standard for characterizing novel bioactive small molecules.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Structural Modifications of 2-ethoxy-N-(4-methoxyphenyl)acetamide
Systematic modification of the parent structure is a cornerstone of drug discovery, allowing researchers to probe the molecular interactions between the compound and its biological target.
The 2-ethoxy group in the molecule acts as a linker and can significantly influence properties such as solubility, lipophilicity, and binding to target proteins. While direct studies on varying the ethoxy group of the titular compound are not extensively documented, research on analogous structures provides valuable insights. For instance, replacing the alkoxy group with a larger phenoxy group, as seen in the 2-phenoxy-N-phenylacetamide series, has been explored in the context of developing novel anticancer agents. researchgate.net The introduction of the bulkier phenoxy substituent can lead to different binding modes or altered pharmacokinetic profiles.
Another relevant modification is the replacement of the ethoxy group with a halogen, such as in 2-chloro-N-(4-methoxyphenyl)acetamide. nih.gov This change dramatically alters the electronic and steric nature of the substituent at the 2-position, transitioning from an ether linkage to an electrophilic alkyl halide. Such a modification would be expected to significantly impact the compound's reactivity and biological target profile.
The 4-methoxyphenyl (B3050149) ring is a critical component for molecular recognition. The methoxy (B1213986) group at the para-position is a key feature, often involved in hydrogen bonding or occupying a specific pocket in a receptor. Altering the substituents on this aromatic ring can fine-tune a compound's potency and selectivity.
Studies on similar 2-phenoxy-N-phenylacetamides have shown that introducing halogen atoms (e.g., chlorine, bromine) onto the N-phenyl ring can be beneficial for anticancer activity. researchgate.net The electronic and steric properties of halogens can enhance binding affinity or improve metabolic stability. For example, the introduction of a nitro group, a strong electron-withdrawing moiety, can drastically alter the electronic distribution of the aromatic ring, potentially favoring interactions with nucleophilic sites in protein structures. nih.gov The effects of such substitutions are often position-dependent, with ortho, meta, and para substitutions leading to different biological outcomes.
Table 1: Effect of Substitutions on the N-Aryl Ring of Acetamide (B32628) Analogs
| Substituent | General Effect on Biological Activity | Rationale | Reference |
| Halogens (Cl, Br) | Often beneficial for activity (e.g., anticancer) | Alters electronic and steric profile, potentially enhancing binding or metabolic stability. | researchgate.net |
| Nitro (NO2) | Strong electron-withdrawing effect | Changes molecular polarity, may favor interaction with nucleophilic sites on biological targets. | nih.gov |
The amide bond is a cornerstone of peptide and protein structure, but in small molecules, its properties can be finely tuned. nih.gov Substituting the hydrogen on the amide nitrogen with other groups, such as an alkyl group, can have profound effects. elsevierpure.com Such a modification, as seen in N-(4-methoxyphenyl)-N-methylacetamide, prevents the nitrogen from acting as a hydrogen bond donor, which can be critical for receptor binding. nist.gov
Furthermore, attaching electronegative atoms to the amide nitrogen can dramatically reduce the resonance stabilization of the amide bond. nih.govresearchgate.net This leads to a more pyramidal nitrogen atom and a longer N-C(O) bond, making the amide more reactive and altering its conformational preferences. nih.govresearchgate.net More drastic modifications, such as converting the amide to a dithiocarbamate (B8719985) as in sodium acetyl(4-methoxyphenyl)carbamodithioate, create entirely new functional groups with different biological profiles, including antifungal and bactericidal properties. researchgate.netchemjournal.kz
Stereochemical Influences on Molecular Recognition and Biological Efficacy
Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. nih.gov Although this compound itself is achiral, the introduction of chiral centers through structural modification would necessitate an evaluation of the different stereoisomers.
For instance, if a substituent were introduced to the ethyl portion of the ethoxy group or to the acetyl linker, a stereocenter would be created. Research on other chiral compounds has demonstrated that different enantiomers or diastereomers can have vastly different biological activities, potencies, and metabolic fates. nih.gov This is often because only one isomer can fit correctly into the specific three-dimensional binding site of a biological target. Furthermore, stereochemistry can affect transport across biological membranes, leading to stereospecific uptake of a drug. nih.gov
Conformational Preferences and Their Correlation with Bioactivity
The biological activity of a flexible molecule like this compound is dependent on the conformation it adopts when binding to its target. The molecule possesses several rotatable bonds, leading to a range of possible spatial arrangements. Computational studies and crystal structure analyses of similar compounds provide insight into these preferences.
In the crystal structure of the closely related 2-chloro-N-(4-methoxyphenyl)acetamide, the methoxy group lies nearly in the same plane as the phenyl ring, while the acetamido group is significantly twisted out of this plane. nih.gov This twist is a common feature in N-arylacetamides. Studies on N-(4'-methoxyphenyl)-3-bromothiobenzamide have also highlighted the existence of different conformational polymorphs, where the most stable form in the crystal lattice is not necessarily the lowest energy conformation of an isolated molecule, due to packing forces. nih.gov The preferred conformation in a biological environment will be a balance between the molecule's internal energy and its interactions with the receptor, and this "bioactive conformation" is key to its efficacy.
Table 2: Torsion Angles in a Related Acetamide Structure
| Compound | Torsion Angle | Value | Implication | Reference |
| 2-chloro-N-(4-methoxyphenyl)acetamide | C7—C6—O2—C9 (methoxy group) | -174.61° | Methoxy group is nearly coplanar with the phenyl ring. | nih.gov |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Dihedral angle (acetamido vs. phenyl plane) | 28.87° | Acetamido group is twisted relative to the phenyl ring. | nih.gov |
Development of Pharmacophore Models for Rational Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.govnih.gov By analyzing a set of active compounds, a model can be generated that defines the key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.
For a compound class like that of this compound, a pharmacophore model could be developed based on its known active analogs. nih.gov Such a model would typically include features like an aromatic ring (the 4-methoxyphenyl group), a hydrogen bond acceptor (the amide carbonyl oxygen), and a hydrophobic feature (the ethoxy group). This model could then be used as a 3D query to screen large chemical databases for novel compounds that fit the pharmacophoric requirements, thus guiding the rational design of new and potentially more potent molecules. nih.govnih.gov
Computational and Theoretical Chemistry Studies in Research and Design
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic properties of a molecule. These calculations provide a theoretical framework for understanding molecular stability, reactivity, and the nature of chemical bonds.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, define the molecule's ability to interact with other chemical species. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. nih.govresearchgate.net A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For 2-ethoxy-N-(4-methoxyphenyl)acetamide, DFT calculations can predict the energies of these orbitals. While specific experimental data for this compound is not available, theoretical calculations for analogous N-phenylacetamide derivatives provide a basis for estimation. researchgate.netxisdxjxsu.asiascispace.com Such studies indicate that the distribution of HOMO and LUMO densities is typically spread across the aromatic ring and the acetamide (B32628) group, highlighting these regions as key for electronic interactions.
Interactive Table: Theoretical HOMO-LUMO Energy Values for Acetamide Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-phenylacetamide | -6.5 | -0.8 | 5.7 |
| N-(4-chlorophenyl)-2,2-dichloroacetamide | -7.2 | -1.5 | 5.7 |
| N-(phenyl)-2,2-dichloroacetamide | -7.1 | -1.4 | 5.7 |
Note: The data in this table is illustrative and based on published values for analogous compounds to demonstrate the type of information generated from HOMO-LUMO analysis. The values for this compound would require specific computational studies.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. rsc.orgyoutube.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, such as those around oxygen and nitrogen atoms. Conversely, blue-colored regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net
In the case of this compound, an MEP map would likely show negative potential around the carbonyl oxygen of the acetamide group and the oxygen of the methoxy (B1213986) and ethoxy groups, making them potential sites for hydrogen bonding. Positive potential would be expected around the amide hydrogen, suggesting it can act as a hydrogen bond donor. Such analyses are crucial for understanding intermolecular interactions, including those with biological receptors. rsc.orgnih.gov
Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics
Molecular dynamics (MD) simulations offer a dynamic perspective on how a ligand, such as this compound, might interact with a biological target, like an enzyme or receptor. nih.govnumberanalytics.com These simulations model the movement of atoms over time, providing detailed insights into the binding process, conformational changes, and the stability of the ligand-protein complex. nih.gov
MD simulations can track the trajectory of a ligand as it approaches and binds to a protein's active site. rsc.org This allows for the identification of key binding poses and the specific amino acid residues involved in the interaction. nih.govnumberanalytics.com For this compound, simulations could reveal how the ethoxy and methoxyphenyl groups orient themselves within a binding pocket to maximize favorable interactions, such as hydrophobic contacts and hydrogen bonds. The flexibility of the molecule and any conformational changes in the protein upon binding can also be observed, providing a more complete picture of the interaction dynamics than static docking models. rsc.org
A critical application of MD simulations in drug design is the calculation of binding free energies, which quantifies the affinity of a ligand for its target. nih.gov Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Free Energy Perturbation (FEP) are commonly used to estimate these energies from MD trajectories. nih.govnih.govmdpi.com These calculations consider various energetic contributions, including van der Waals forces, electrostatic interactions, and solvation effects, to provide a more accurate prediction of binding strength. nih.govacs.org For this compound, calculating the binding free energy with potential biological targets could help in prioritizing it for further experimental testing. digitellinc.com
Interactive Table: Illustrative Binding Free Energy Contributions for a Ligand-Protein Complex
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | 35.5 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy | -43.5 |
Note: This table presents a hypothetical breakdown of binding free energy components for illustrative purposes. Actual values would be derived from specific MD simulations of this compound with a defined biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rs By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net
For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally related molecules with known biological activities. ingentaconnect.com Various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, would be calculated for each compound. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. kg.ac.rsingentaconnect.com Such a model could then be used to predict the potential biological activity of this compound and guide the design of more potent analogs. nih.gov
2D and 3D QSAR Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the physicochemical properties of a series of compounds with their biological activities. These models are instrumental in predicting the activity of novel compounds and in guiding the synthesis of more potent analogs.
For N-aryl derivatives, a class of compounds that includes this compound, QSAR studies have been successfully employed to elucidate the structural requirements for various biological activities. mdpi.comnih.gov The development of these models typically involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For instance, a study on N-aryl derivatives as cholinesterase inhibitors utilized a dataset of 88 compounds. mdpi.comnih.gov
Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as topological, electronic, steric, and thermodynamic, among others.
Model Generation: Statistical methods, such as Genetic Function Approximation (GFA), are used to build a mathematical equation that links the descriptors to the biological activity. mdpi.comnih.gov GFA is a powerful technique that can explore a vast space of possible models to find the one with the best predictive power.
Model Validation: The predictive ability of the generated QSAR model is rigorously assessed using both internal and external validation techniques. Internal validation often involves a leave-one-out (LOO) cross-validation (q²), while external validation uses a separate test set of compounds that were not used in the model development. mdpi.comnih.gov A high q² and a high predictive r² (r²pred) for the test set are indicative of a robust and predictive QSAR model.
In studies on N-aryl derivatives, significant correlations have been established, with r² values often exceeding 0.8, indicating that a large portion of the variance in biological activity can be explained by the selected descriptors. mdpi.comnih.gov
Identification of Key Physicochemical Descriptors for Activity
The analysis of validated QSAR models allows for the identification of physicochemical descriptors that are crucial for the biological activity of a particular class of compounds. For N-aryl acetamides and related structures, several key descriptors have been consistently identified as important. mdpi.comnih.gov
| Descriptor | Type | Significance in Biological Activity |
|---|---|---|
| AlogP98 | Lipophilicity | Describes the compound's hydrophobicity, influencing its absorption, distribution, and ability to cross biological membranes. |
| Wiener Index | Topological | Relates to the molecular branching and compactness, affecting the overall shape and size of the molecule. |
| Kappa-1-AM (Shape Index) | Topological | A measure of the molecule's shape, which is crucial for its interaction with the binding site of a biological target. |
| Dipole-Mag (Dipole Moment) | Electronic | Indicates the polarity of the molecule, which is important for electrostatic interactions with the target protein. |
| CHI-1 (Molecular Connectivity Index) | Topological | Reflects the degree of branching in the molecule, influencing its size and surface area available for interaction. |
Molecular Docking and Virtual Screening for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is invaluable for understanding the binding mode of a compound and for identifying potential new inhibitors through virtual screening.
Ligand-Protein Docking Algorithms and Scoring Functions
The process of molecular docking involves two main components: a search algorithm and a scoring function.
Search Algorithms: These algorithms generate a large number of possible binding poses of the ligand within the receptor's binding site. Examples of algorithms used in studies of related acetanilide (B955) derivatives include those implemented in software like AutoDock Vina and CLC Drug Discovery Workbench. orientjchem.orgresearchgate.net These algorithms employ techniques like Lamarckian Genetic Algorithm and iterative optimization to explore the conformational space of the ligand and the flexibility of the receptor.
Scoring Functions: Once a set of poses is generated, a scoring function is used to estimate the binding affinity for each pose. The goal is to identify the pose with the lowest energy, which is presumed to be the most stable and representative of the actual binding mode. Scoring functions can be based on force fields, empirical data, or knowledge-based potentials. They approximate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. The binding energies are typically expressed in kcal/mol, with more negative values indicating a higher predicted affinity. nih.gov
Analysis of Key Intermolecular Interactions within Binding Pockets
The analysis of the docked poses provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. For acetanilide and N-aryl acetamide derivatives, several types of interactions are commonly observed. orientjchem.orgnih.gov
Hydrogen Bonds: These are crucial directional interactions between a hydrogen bond donor (e.g., an N-H group) and a hydrogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom). In studies of acetanilide derivatives with the COX-2 enzyme, hydrogen bond interactions with key amino acid residues like Ser-530 have been identified as critical for binding. orientjchem.org
Hydrophobic Interactions: These interactions occur between the nonpolar regions of the ligand and the hydrophobic residues of the binding pocket (e.g., alkyl and aromatic side chains of amino acids). The phenyl and methoxyphenyl groups of this compound would be expected to engage in significant hydrophobic interactions.
Pi-Pi Stacking: This interaction can occur between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding site.
| Interaction Type | Description | Potential Interacting Groups on this compound | Example Interacting Residues in Target Proteins |
|---|---|---|---|
| Hydrogen Bond | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Amide N-H (donor), Carbonyl oxygen (acceptor), Ether oxygen (acceptor), Methoxy oxygen (acceptor) | Serine, Threonine, Aspartate, Glutamate, Histidine |
| Hydrophobic Interaction | Interaction between nonpolar groups in an aqueous environment. | Phenyl ring, Methoxyphenyl ring, Ethyl group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| Van der Waals Forces | Weak, non-specific attractive forces between atoms in close proximity. | All atoms of the molecule | All residues in the binding pocket |
| Pi-Pi Stacking | Attractive, noncovalent interaction between aromatic rings. | Phenyl ring, Methoxyphenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Biological Efficacy Research in Preclinical Models
In Vitro Assessment of Biological Activities in Cell-Based Assays
No specific data from in vitro cell-based assays for 2-ethoxy-N-(4-methoxyphenyl)acetamide could be located in the available scientific literature. Consequently, the following subsections cannot be addressed with factual accuracy.
Cell Proliferation and Cytotoxicity Studies (e.g., anticancer effects in specific cell lines)
There is no available research detailing the effects of this compound on cell proliferation or its cytotoxic potential against any specific cancer cell lines.
Antimicrobial Activity Evaluation against Pathogenic Strains
Information regarding the in vitro evaluation of this compound against pathogenic microbial strains is not present in the reviewed literature. One study investigated dithiocarbamate (B8719985) derivatives of the parent compound, N-(4-methoxyphenyl)acetamide, for antifungal and antibacterial properties, but this does not provide direct evidence for the activity of the ethoxy derivative itself.
Anti-inflammatory Efficacy in Inflammatory Cell Models
No studies were identified that have assessed the anti-inflammatory effects of this compound in inflammatory cell models.
In Vivo Proof-of-Concept Studies in Relevant Animal Models (Focused on academic research into mechanisms and efficacy)
There is a lack of published in vivo studies for this compound, preventing a discussion of its efficacy in animal models.
Efficacy in Established Disease Models (e.g., inflammatory models, enzyme-driven pathologies)
No data from established disease models in animals are available for this compound.
Pharmacodynamic Biomarker Modulation and Pathway Engagement
Without in vivo studies, there is no information on the pharmacodynamic properties of this compound, including its effects on biological markers or its engagement with specific cellular pathways.
Future Research Directions and Translational Perspectives for 2 Ethoxy N 4 Methoxyphenyl Acetamide
Exploration of Novel Therapeutic Applications Beyond Current Research Areas
The structural motifs present in 2-ethoxy-N-(4-methoxyphenyl)acetamide, namely the N-aryl acetamide (B32628) core, are found in a variety of biologically active molecules. This suggests that the compound could be a valuable starting point for the exploration of novel therapeutic applications. The acetamide moiety is a key feature in numerous established and experimental drugs, contributing to their efficacy in treating a range of conditions from pain and inflammation to infections and convulsions. mdpi.com
Future research could focus on screening this compound and its derivatives against a diverse panel of therapeutic targets. Given the known activities of related N-aryl amides, promising areas of investigation include:
Neuropathic Pain: Adaptor protein 2-associated kinase 1 (AAK1) has been identified as a potential target for neuropathic pain. nih.gov The development of brain-penetrant AAK1 inhibitors based on an aryl amide scaffold has shown promise in preclinical models, suggesting a potential avenue for research. nih.gov
Inflammatory Diseases: The acetamide scaffold is present in compounds that have demonstrated anti-inflammatory properties. archivepp.com Further investigation could explore the potential of this compound to modulate inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes or other inflammatory mediators. archivepp.com
Antimicrobial and Antifungal Agents: N-aryl acetamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. nih.gov Systematic screening of this compound against various bacterial and fungal strains could uncover novel anti-infective properties.
Anticonvulsant Activity: The synthesis of N-arylazole acetamide derivatives has yielded compounds with significant anticonvulsant activity in preclinical models. This suggests that the core structure of this compound could be modified to explore its potential in epilepsy and other seizure-related disorders.
Development of Advanced Formulations and Delivery Systems for Research Applications
A significant challenge in the development of many new chemical entities, particularly those with aromatic and amide functionalities, is their poor aqueous solubility. nih.gov This can limit their bioavailability and hinder preclinical and clinical evaluation. For a compound like this compound, which is likely to have low water solubility, the development of advanced formulations will be crucial for its future as a research tool.
Several innovative formulation strategies could be explored to enhance the solubility and delivery of this compound:
Nanosuspensions: Reducing the particle size of a compound to the nanometer range can significantly increase its surface area and dissolution rate. researchgate.net This technique, known as nanonization, is a well-established method for improving the bioavailability of poorly soluble drugs. researchgate.netmorningstar.com
Amorphous Solid Dispersions: Converting a crystalline solid into an amorphous form can enhance its solubility and dissolution rate. youtube.com This can be achieved by dispersing the compound in a polymer matrix using techniques such as spray drying or hot-melt extrusion. nih.gov
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption. nih.gov These formulations form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug dissolution and uptake. nih.gov
Polymer Micelles: These nanostructures, formed from amphiphilic block copolymers, can encapsulate hydrophobic compounds in their core, thereby increasing their stability and bioavailability in aqueous environments. nih.gov
Table 1: Advanced Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Principle | Potential Advantages for this compound |
| Nanosuspensions | Increased surface area due to reduced particle size. researchgate.net | Enhanced dissolution rate and bioavailability. |
| Amorphous Solid Dispersions | Overcoming crystal lattice energy to create a higher energy, more soluble form. youtube.com | Improved solubility and potential for supersaturation. nih.gov |
| Lipid-Based Formulations | Solubilization in lipidic excipients to facilitate absorption. nih.gov | Enhanced bioavailability for a potentially lipophilic compound. |
| Polymer Micelles | Encapsulation of hydrophobic molecules within a hydrophilic shell. nih.gov | Increased stability and solubility in aqueous solutions. |
Integration with Systems Biology and Omics Approaches for Holistic Understanding
To fully elucidate the potential of this compound, a holistic understanding of its biological effects is necessary. Systems biology, which integrates multiple levels of biological information, offers a powerful approach to achieve this. nih.govfrontiersin.org By combining various "omics" technologies, researchers can move beyond a single-target focus and gain a comprehensive view of how a compound interacts with a biological system. nih.govfrontiersin.org
Key approaches that could be applied to the study of this compound include:
Proteomics: This involves the large-scale study of proteins. By analyzing changes in the proteome of cells or tissues treated with the compound, researchers can identify potential protein targets and off-target effects. nih.gov
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. It can reveal how the compound alters metabolic pathways and provide insights into its mechanism of action. frontiersin.org
Transcriptomics: This involves the analysis of the complete set of RNA transcripts in a cell. It can show how the compound affects gene expression and help to identify the signaling pathways it modulates.
Multi-Omics Integration: The true power of these approaches lies in their integration. nih.govfrontiersin.org By combining data from proteomics, metabolomics, and transcriptomics, a more complete picture of the compound's biological activity can be constructed, leading to a better understanding of its therapeutic potential and any potential for adverse effects. nih.gov
Table 2: Omics Approaches for Characterizing this compound
| Omics Approach | Level of Analysis | Potential Insights |
| Proteomics | Proteins | Identification of direct and indirect protein targets. nih.gov |
| Metabolomics | Metabolites | Elucidation of metabolic pathways affected by the compound. frontiersin.org |
| Transcriptomics | RNA Transcripts | Understanding of changes in gene expression and modulated signaling pathways. |
| Multi-Omics Integration | Combined Data | A holistic view of the compound's mechanism of action and biological impact. nih.govfrontiersin.org |
Challenges and Opportunities in the Academic Advancement of Acetamide-Based Chemical Entities
The journey of a novel chemical entity from a concept to a well-characterized research tool is fraught with challenges, particularly within an academic setting. For a compound like this compound, these hurdles must be carefully considered and strategically addressed.
Challenges:
Synthesis and Scalability: While the synthesis of N-aryl acetamides can be straightforward for initial small-scale studies, developing a robust and scalable synthetic route can be a significant challenge. nih.gov This is particularly true for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.
Limited Resources for Screening: Academic labs often have limited resources for high-throughput screening against a wide array of biological targets. This can make the initial identification of a compound's primary biological activity a slow and laborious process.
Physicochemical Properties: As previously mentioned, poor solubility and other suboptimal physicochemical properties can hamper biological testing and further development. nih.gov Overcoming these issues often requires specialized expertise and resources in formulation science.
"Valley of Death": The gap between promising academic research and the extensive development required for translational impact is a well-known obstacle. Securing funding and partnerships to advance a novel compound through this "valley of death" is a major challenge.
Opportunities:
Scaffold Diversity: The acetamide scaffold is a versatile platform for generating a wide range of chemical diversity. mdpi.com This provides ample opportunity for academic researchers to synthesize and explore novel derivatives with unique biological activities.
Collaborative Research: The challenges in advancing a new chemical entity can be mitigated through collaboration. Partnerships between synthetic chemistry labs, biology labs, and formulation science groups can provide the necessary expertise and resources to move a project forward.
Focus on Niche and Neglected Diseases: Academic research is well-positioned to explore the potential of novel compounds for rare and neglected diseases that may not be a primary focus for large pharmaceutical companies.
Open Science and Data Sharing: The growing movement towards open science and data sharing can accelerate the pace of research. By making data on novel compounds publicly available, the scientific community can collectively contribute to understanding their potential.
Q & A
Q. What are the established synthetic routes for 2-ethoxy-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acylation of 4-methoxyaniline with 2-ethoxyacetyl chloride in chloroform at 22°C, followed by purification via recrystallization . Optimization may involve adjusting stoichiometry, using catalysts like triethylamine to enhance nucleophilicity, or employing microwave-assisted synthesis to reduce reaction time. Yield improvements (typically 70–85%) can be monitored using TLC and HPLC to identify side products like unreacted aniline or hydrolyzed intermediates .
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Methodological Answer : Use a combination of:
- H/C NMR : To confirm the ethoxy (–OCHCH) and methoxy (–OCH) substituents. Key signals include δ ~1.3 ppm (triplet, CH of ethoxy) and δ ~3.8 ppm (singlet, OCH) .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C–O–C ether stretch) .
- X-ray Crystallography : For definitive conformation analysis. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving torsional angles of the ethoxy group .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential inhalation risks of volatile reagents (e.g., chloroform).
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and consult a physician. Safety data sheets (SDS) for analogous acetamides recommend avoiding ingestion and storing the compound in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Modification : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to assess steric effects on receptor binding. For example, analogs with morpholine or piperazine sulfonyl groups (e.g., compound 40 in ) showed enhanced anticancer activity due to improved solubility and H-bonding .
- Computational Modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict interactions with targets like α-adrenoceptors or peripheral benzodiazepine receptors .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Curves : Perform assays (e.g., MTT for cytotoxicity) across a wider concentration range (1 nM–100 µM) to identify non-linear effects .
- Control Experiments : Test metabolites (e.g., hydrolyzed acetamide) to rule out off-target effects. For example, N-(4-methoxyphenyl)acetamide derivatives with thioanhydride moieties showed variable fungicidal activity depending on acyl group electronegativity .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with solvents like ethanol/water (1:1) or DMSO/ethyl acetate.
- Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours reduces disorder in the ethoxy chain.
- SHELX Refinement : Apply TWIN/BASF commands in SHELXL to correct for twinning or anisotropic displacement artifacts, common in methoxy/ethoxy-substituted aromatics .
Q. What analytical techniques are critical for detecting degradation products of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 3–10) at 25–60°C for 1–4 weeks.
- LC-MS/MS : Monitor hydrolyzed products (e.g., 4-methoxyaniline or ethoxyacetic acid) using a C18 column and ESI ionization.
- Accelerated Stability Testing : Use Arrhenius plots to predict shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
